3-Fluoro-4-(methylsulfonamido)benzoic acid

Description

BenchChem offers high-quality 3-Fluoro-4-(methylsulfonamido)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(methylsulfonamido)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-(methanesulfonamido)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-15(13,14)10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIDDQNOFZGHAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Fluoro-4-(methylsulfonamido)benzoic acid

This guide provides an in-depth exploration of the synthetic pathway for 3-Fluoro-4-(methylsulfonamido)benzoic acid, a valuable building block in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the core chemical transformations, offers a detailed experimental protocol, and contextualizes the scientific rationale behind the synthetic strategy.

Introduction and Strategic Importance

3-Fluoro-4-(methylsulfonamido)benzoic acid (CAS No. 716361-59-0) is a bespoke chemical entity that incorporates several key pharmacophoric features: a benzoic acid moiety, a fluorine substituent, and a methanesulfonamide group.[1][2] The strategic placement of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[3] The sulfonamide group, a well-established functional group in medicinal chemistry, often imparts favorable biological activity and pharmacokinetic profiles.[4] Consequently, this molecule serves as a pivotal intermediate in the synthesis of a diverse range of complex pharmaceutical agents.

This guide will focus on the most direct and well-established synthetic route, proceeding from a commercially available starting material, thereby ensuring reproducibility and scalability.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the nitrogen-sulfur bond of the sulfonamide. This approach identifies 4-Amino-3-fluorobenzoic acid as a readily accessible starting material and methanesulfonyl chloride as the source of the methanesulfonyl group. This strategy is predicated on the well-documented reactivity of amines with sulfonyl chlorides to form sulfonamides.[5][6]

Diagram of the Retrosynthetic Pathway:

Caption: Retrosynthetic analysis of 3-Fluoro-4-(methylsulfonamido)benzoic acid.

Detailed Synthesis Pathway

The synthesis of 3-Fluoro-4-(methylsulfonamido)benzoic acid is achieved through the sulfonylation of 4-Amino-3-fluorobenzoic acid with methanesulfonyl chloride in the presence of a suitable base.

Reaction Scheme

Caption: Overall reaction for the synthesis of 3-Fluoro-4-(methylsulfonamido)benzoic acid.

Rationale for Experimental Choices

The selection of reagents and conditions is critical for the successful and efficient synthesis of the target compound.

-

Starting Material : 4-Amino-3-fluorobenzoic acid (CAS: 455-87-8) is a commercially available and structurally ideal precursor.[3][7][8] Its amino group provides the nucleophilic site for the sulfonylation reaction.

-

Reagent : Methanesulfonyl chloride (MsCl) is a highly reactive and commonly used reagent for the introduction of the methanesulfonyl group.[5][6] Its reactivity necessitates careful handling and controlled addition.

-

Base : The reaction of an amine with methanesulfonyl chloride generates hydrochloric acid as a byproduct.[6] A base is therefore essential to neutralize this acid and drive the reaction to completion. The choice of base can influence the reaction rate and work-up procedure. An organic base such as pyridine can act as both a base and a solvent, while an inorganic base like sodium carbonate in an aqueous medium offers an alternative that is often easier to remove during work-up.[9]

-

Solvent : The choice of solvent depends on the base used. For organic bases like pyridine, an aprotic solvent such as dichloromethane is suitable. When using an inorganic base like sodium carbonate, water is an effective solvent.

Detailed Experimental Protocol

This protocol is based on established procedures for the sulfonylation of aromatic amines.[9]

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Amino-3-fluorobenzoic acid | 455-87-8 | C₇H₆FNO₂ | 155.13 |

| Methanesulfonyl chloride | 124-63-0 | CH₃ClO₂S | 114.55 |

| Sodium Carbonate | 497-19-8 | Na₂CO₃ | 105.99 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | 36.46 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

Procedure:

-

Dissolution of Starting Material : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Amino-3-fluorobenzoic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Stir the mixture at room temperature until complete dissolution is observed. The addition of sodium carbonate is crucial to deprotonate the carboxylic acid and neutralize the HCl byproduct, maintaining a basic pH to facilitate the reaction.[9]

-

Reaction Setup : Cool the resulting solution to 0-5 °C using an ice bath. This temperature control is important to manage the exothermic nature of the reaction with methanesulfonyl chloride.

-

Addition of Methanesulfonyl Chloride : Add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring vigorously. The slow addition is critical to prevent a rapid temperature increase and potential side reactions.

-

Reaction Monitoring : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Product Isolation :

-

Once the reaction is complete, cool the mixture again in an ice bath.

-

Carefully acidify the solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This step protonates the carboxylate group, causing the product to precipitate out of the aqueous solution.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any remaining salts.

-

-

Purification :

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a white to off-white solid.

-

Dry the purified product under vacuum.

-

Diagram of the Experimental Workflow:

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of 3-Fluoro-4-(methylsulfonamido)benzoic acid

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Property | Value |

| CAS Number | 716361-59-0 |

| Molecular Formula | C₈H₈FNO₄S |

| Molecular Weight | 233.22 g/mol |

| Appearance | White to off-white solid |

Safety and Handling Precautions

-

Methanesulfonyl Chloride : This reagent is corrosive, a lachrymator, and reacts exothermically with nucleophiles, including water.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hydrochloric Acid : Concentrated HCl is highly corrosive and should be handled with care, using appropriate PPE.

-

General Precautions : Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The synthesis of 3-Fluoro-4-(methylsulfonamido)benzoic acid from 4-Amino-3-fluorobenzoic acid and methanesulfonyl chloride is a robust and efficient process. The methodology presented in this guide is based on well-established chemical principles and provides a clear, step-by-step protocol for its successful implementation in a laboratory setting. The strategic importance of this fluorinated sulfonamide intermediate in medicinal chemistry underscores the value of a reliable and well-documented synthetic route.

References

- Vertex AI Search. (n.d.).

- ChemicalBook. (n.d.). 4-(4-MethylphenylsulfonaMido)benzoic acid synthesis.

- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.

- Google Patents. (n.d.).

- Study.com. (n.d.).

- Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole.

- Wikipedia. (n.d.). Methanesulfonyl chloride.

- ChemUniverse. (n.d.). 3-FLUORO-4-(METHYLSULFONAMIDO)BENZOIC ACID [P99047].

- ResearchGate. (2018).

- BLD Pharm. (n.d.). 716361-59-0|3-Fluoro-4-(methylsulfonamido)benzoic acid.

- Organic Syntheses. (n.d.). methanesulfonyl chloride.

- Organic Syntheses. (n.d.). methanesulfonyl chloride.

- Wikipedia. (n.d.). 4-Fluorobenzoic acid.

- PubChem. (n.d.). 4-(methylsulfonamido)benzoic acid (C8H9NO4S).

- Oakwood Chemical. (n.d.). 4-Amino-3-fluorobenzoic acid.

- European Journal of Chemistry. (n.d.).

- Stenutz. (n.d.). 3-fluoro-4-aminobenzoic acid.

- WorldOfChemicals. (n.d.).

- MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonyl)benzoic Acid.

- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- ChemScene. (n.d.). 2365-85-7 | 3-Amino-4-fluorobenzoic acid.

- Chem-Impex. (n.d.). 3-Fluoro-4-methylbenzoic acid.

- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

- Google Patents. (n.d.).

- BLD Pharm. (n.d.). 455-87-8|4-Amino-3-fluorobenzoic acid.

- Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.

- Google Patents. (n.d.).

- Ossila. (n.d.). 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6.

- National Institutes of Health. (2025). Recent advances in the synthesis of N-acyl sulfonamides.

- KU ScholarWorks. (2015). Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes.

- National Institutes of Health. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides.

- National Institutes of Health. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.

- Mcule. (n.d.). Compound N-(4-fluorophenyl)-N2-(methanesulfonyl)-N2-phenylalaninamide.

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. 716361-59-0|3-Fluoro-4-(methylsulfonamido)benzoic acid|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]

- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. 4-Amino-3-fluorobenzoic acid [oakwoodchemical.com]

- 8. 455-87-8|4-Amino-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 9. 4-(4-MethylphenylsulfonaMido)benzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Characterization of 3-Fluoro-4-(methylsulfonamido)benzoic acid

Introduction: Unveiling the Molecular Profile for Drug Discovery

In the landscape of modern drug discovery, understanding the fundamental physicochemical properties of a novel chemical entity is not merely a preliminary step but a critical foundation for its entire development trajectory. 3-Fluoro-4-(methylsulfonamido)benzoic acid (C₈H₈FNO₄S, MW: 233.22 g/mol , CAS: 716361-59-0) represents a class of compounds with potential therapeutic relevance, likely as an intermediate in the synthesis of targeted enzyme inhibitors or receptor antagonists.[1][2] Its structural motifs—a fluorinated benzoic acid and a methylsulfonamide group—suggest specific interactions within biological systems that are highly dependent on its physicochemical characteristics.

This guide provides a comprehensive framework for the experimental determination of the core physicochemical properties of 3-Fluoro-4-(methylsulfonamido)benzoic acid. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the rationale behind the experimental choices, ensuring a robust and reproducible characterization of this and similar molecules.

Core Physicochemical Properties and Their Significance

A molecule's journey from a laboratory curiosity to a clinical candidate is dictated by its ability to be absorbed, distributed, metabolized, and excreted (ADME). The following physicochemical parameters are the primary determinants of this behavior.

| Property | Symbol | Importance in Drug Discovery |

| Melting Point | Mp | Indicator of purity and solid-state stability. |

| Acid Dissociation Constant | pKa | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| Aqueous Solubility | S | Crucial for absorption and formulation development. |

| Lipophilicity | logP/logD | Influences membrane permeability, protein binding, and metabolic stability. |

Melting Point (Mp) Determination: A Gateway to Purity and Stability

The melting point is one of the most fundamental and accessible physical properties of a solid compound. It provides a quick assessment of purity; pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lead to a depression and broadening of this range.[3]

Experimental Protocol: Capillary Melting Point Determination

This classic and widely used method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[3][4]

Methodology:

-

Sample Preparation: Ensure the sample of 3-Fluoro-4-(methylsulfonamido)benzoic acid is completely dry and in a fine powdered form.

-

Capillary Loading: Gently press the open end of a capillary tube into the powdered sample, tapping the sealed end on a hard surface to compact the material to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a melting point apparatus, such as a Mel-Temp or a similar digital device.

-

Rapid Determination (Optional but Recommended): Conduct an initial rapid heating (10-20°C/min) to determine an approximate melting range.[5]

-

Precise Determination: Allow the apparatus to cool. Then, perform a second measurement, heating slowly (1-2°C/min) as the temperature approaches the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point range is reported as T₁ - T₂.

Advanced Method: Differential Scanning Calorimetry (DSC)

For a more quantitative analysis, DSC can be employed. This technique measures the heat flow into the sample as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram, with the peak maximum corresponding to the melting temperature.

Acid Dissociation Constant (pKa): The Key to Ionization

The pKa value is the pH at which a molecule exists in an equal mixture of its protonated and deprotonated forms. For 3-Fluoro-4-(methylsulfonamido)benzoic acid, the carboxylic acid group is expected to be the primary acidic center. Its pKa will dictate the compound's charge at physiological pH (around 7.4), which in turn governs its solubility, ability to cross biological membranes, and interaction with target proteins.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[6][7][8] It involves the gradual addition of a titrant (a strong base for an acidic compound) while monitoring the pH of the solution.

Methodology:

-

Solution Preparation: Accurately weigh and dissolve a sample of 3-Fluoro-4-(methylsulfonamido)benzoic acid in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low) to a known concentration (e.g., 1 mM).[6]

-

Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[6]

-

Initial Acidification: Adjust the initial pH of the solution to ~2 with a standard solution of hydrochloric acid (HCl).

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH, e.g., 0.1 M), adding small, precise volumes and recording the pH after each addition.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[9][10] This corresponds to the inflection point of the sigmoid curve.[7]

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to low absorption and insufficient drug concentration at the target site.[11][12]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Methodology:

-

Sample Preparation: Add an excess amount of solid 3-Fluoro-4-(methylsulfonamido)benzoic acid to a clear vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]

-

Standard Curve: Prepare a standard curve of the compound at known concentrations to accurately quantify the amount in the saturated solution.[14][15]

Lipophilicity (logP/logD): Gauging Membrane Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a key factor in its ability to cross cell membranes. It is typically expressed as the partition coefficient (P) between an immiscible organic solvent (n-octanol) and water. The logarithm of this value, logP, is used for neutral compounds.[16] For ionizable molecules like our target compound, the distribution coefficient, logD, which is pH-dependent, is a more physiologically relevant measure.[16][17][18]

Experimental Protocol: Shake-Flask Method for logD at pH 7.4

This method directly measures the distribution of the compound between n-octanol and an aqueous buffer.[19][20]

Methodology:

-

Phase Pre-saturation: Shake equal volumes of n-octanol and the aqueous buffer (PBS, pH 7.4) together for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Compound Addition: Dissolve a known amount of 3-Fluoro-4-(methylsulfonamido)benzoic acid in the pre-saturated aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate logD using the following formula: logD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Caption: Workflow for logD determination using the shake-flask method.

Conclusion: Building a Foundation for Success

The systematic determination of the physicochemical properties of 3-Fluoro-4-(methylsulfonamido)benzoic acid is an indispensable exercise in early-stage drug discovery. The data obtained from the protocols outlined in this guide—melting point, pKa, solubility, and logD—will form a robust foundation for understanding its biopharmaceutical behavior. This knowledge enables informed decisions regarding lead optimization, formulation development, and the design of further preclinical studies, ultimately paving the way for the successful advancement of promising therapeutic candidates.

References

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

-

protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Völgyi, G., Baka, E., & Takács-Novák, K. (2007). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 79(18), 7141–7148. [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

University of Houston-Downtown. (n.d.). Experiment 1 - Melting Points. [Link]

-

Studylib. (n.d.). Melting Point Determination Lab Protocol. [Link]

-

Stephens, S. J., & Jonich, M. J. (1970). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 47(8), 569. [Link]

-

ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

Berg, D. J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Oreate AI Blog. (2025, December 4). How to Determine Pka from Titration Curve. [Link]

-

MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonyl)benzoic Acid. [Link]

-

ChemUniverse. (n.d.). 3-FLUORO-4-(METHYLSULFONAMIDO)BENZOIC ACID [P99047]. [Link]

Sources

- 1. 3-Fluoro-4-(methylsulfonyl)benzoic Acid [myskinrecipes.com]

- 2. 716361-59-0|3-Fluoro-4-(methylsulfonamido)benzoic acid|BLD Pharm [bldpharm.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. westlab.com [westlab.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 11. improvedpharma.com [improvedpharma.com]

- 12. sciforum.net [sciforum.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pharmaguru.co [pharmaguru.co]

- 15. researchgate.net [researchgate.net]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Fluoro-4-(methylsulfonamido)benzoic acid mechanism of action

An In-depth Technical Guide to the Potential Mechanisms of Action of 3-Fluoro-4-(methylsulfonamido)benzoic acid

Authored by a Senior Application Scientist

Foreword: Charting the Unexplored Potential of a Versatile Scaffold

In the landscape of modern drug discovery, certain chemical motifs emerge as privileged scaffolds, appearing in a multitude of compounds across diverse therapeutic areas. The substituted benzoic acid framework is one such scaffold, valued for its synthetic tractability and its ability to engage with a wide range of biological targets. This guide focuses on a specific, yet under-characterized, member of this family: 3-Fluoro-4-(methylsulfonamido)benzoic acid .

While extensive literature details the applications of its derivatives, the intrinsic mechanism of action of this parent compound remains largely unexplored. This document, therefore, deviates from a conventional review of established facts. Instead, it adopts an investigative approach, befitting the role of a senior application scientist tasked with elucidating the therapeutic potential of a novel chemical entity.

We will embark on a logical exploration of plausible mechanisms of action for 3-Fluoro-4-(methylsulfonamido)benzoic acid, drawing inferences from the established activities of structurally related molecules. This guide will propose several distinct hypotheses and, for each, provide a comprehensive, field-proven experimental framework to rigorously test them. By explaining the causality behind each experimental choice, we aim to provide a self-validating system for the characterization of this and similar novel compounds.

This technical guide is intended for researchers, scientists, and drug development professionals. It is designed to be a practical resource, blending established biochemical and pharmacological principles with detailed, actionable protocols. Our exploration will be grounded in authoritative references, ensuring scientific integrity and providing a solid foundation for future research.

Molecular Profile of 3-Fluoro-4-(methylsulfonamido)benzoic acid

Before delving into its potential biological activities, it is crucial to understand the physicochemical properties of 3-Fluoro-4-(methylsulfonamido)benzoic acid.

| Property | Value | Source |

| CAS Number | 716361-59-0 | [1][2] |

| Molecular Formula | C₈H₈FNO₄S | [1] |

| Molecular Weight | 233.22 g/mol | [1] |

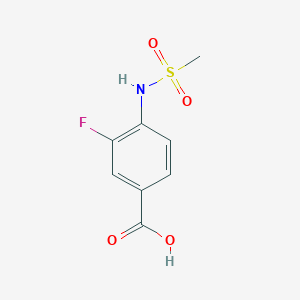

| Chemical Structure |

A 2D representation of the chemical structure of 3-Fluoro-4-(methylsulfonamido)benzoic acid.

The molecule possesses several key functional groups that are likely to dictate its interactions with biological macromolecules:

-

Aromatic Ring: Provides a rigid scaffold and the potential for π-π stacking and hydrophobic interactions.

-

Carboxylic Acid: A key hydrogen bond donor and acceptor, and can exist in an anionic state at physiological pH, enabling ionic interactions.

-

Sulfonamide Group: A strong hydrogen bond donor and acceptor, contributing to target binding and influencing physicochemical properties.

-

Fluorine Atom: A bioisostere for a hydrogen atom, it can modulate the pKa of adjacent groups, influence metabolic stability, and form specific interactions with protein targets.

The presence of these groups in a compact arrangement suggests that 3-Fluoro-4-(methylsulfonamido)benzoic acid has the potential to bind to a variety of protein targets. The following sections will explore the most plausible of these, based on the known activities of its derivatives.

Proposed Mechanism I: A Novel Transthyretin (TTR) Stabilizer?

Expertise & Experience: One of the most compelling hypotheses for the mechanism of action of 3-Fluoro-4-(methylsulfonamido)benzoic acid is the stabilization of the transthyretin (TTR) protein. This is based on the remarkable success of Tafamidis, a drug approved for the treatment of transthyretin amyloidosis (ATTR).[3][4][5] Tafamidis, a benzoxazole derivative, functions by binding to the thyroxine-binding sites of the TTR tetramer, kinetically stabilizing it and preventing its dissociation into amyloidogenic monomers.[3][6][7] Given the structural similarities between our compound of interest and other small molecule TTR stabilizers, this is a logical and high-priority avenue of investigation.

Trustworthiness: The experimental workflow proposed below is designed to provide a clear and definitive answer to the question of whether 3-Fluoro-4-(methylsulfonamido)benzoic acid can act as a TTR stabilizer. The assays progress from a general screen for stabilization to a detailed characterization of the binding event.

The Transthyretin Amyloid Cascade

Under normal physiological conditions, TTR exists as a stable tetramer.[6] In ATTR, mutations or age-related factors can destabilize this tetramer, leading to its dissociation into monomers. These monomers are prone to misfolding and aggregation, forming insoluble amyloid fibrils that deposit in tissues and cause organ dysfunction.[4][5][6]

Caption: The TTR amyloid cascade and the proposed point of intervention.

Experimental Protocol: In Vitro TTR Fibril Formation Assay

This assay directly measures the ability of the compound to inhibit the formation of TTR amyloid fibrils under denaturing conditions.

Materials:

-

Recombinant human TTR protein

-

Thioflavin T (ThT)

-

3-Fluoro-4-(methylsulfonamido)benzoic acid

-

Assay buffer (e.g., 10 mM phosphate buffer, 100 mM KCl, 1 mM EDTA, pH adjusted to induce denaturation, e.g., pH 4.4)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)

Procedure:

-

Prepare a stock solution of 3-Fluoro-4-(methylsulfonamido)benzoic acid in a suitable solvent (e.g., DMSO).

-

In the 96-well plate, prepare serial dilutions of the compound in the assay buffer. Include a positive control (e.g., Tafamidis) and a negative control (vehicle only).

-

Add a solution of ThT to each well.

-

Initiate the aggregation reaction by adding the TTR protein to each well to a final concentration of ~3.6 µM.

-

Seal the plate and incubate at 37°C with continuous shaking.

-

Monitor the ThT fluorescence intensity over time (e.g., every 15 minutes for 72 hours).

Data Analysis:

Plot the fluorescence intensity against time for each concentration of the compound. A reduction in the fluorescence signal compared to the vehicle control indicates inhibition of fibril formation. The data can be used to calculate the IC₅₀ value for the compound.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the binding affinity, stoichiometry, and thermodynamic parameters of the interaction between the compound and TTR.

Materials:

-

Recombinant human TTR protein dialyzed against ITC buffer (e.g., PBS, pH 7.4)

-

3-Fluoro-4-(methylsulfonamido)benzoic acid dissolved in the same ITC buffer

-

Isothermal titration calorimeter

Procedure:

-

Load the TTR protein solution into the sample cell of the calorimeter.

-

Load the compound solution into the injection syringe.

-

Perform a series of injections of the compound into the TTR solution while monitoring the heat change.

-

A control experiment should be performed by injecting the compound into the buffer alone to account for the heat of dilution.

Data Analysis:

The raw data (heat change per injection) is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Proposed Mechanism II: A Novel TRPV1 Antagonist?

Expertise & Experience: The "3-fluoro-4-methylsulfonamido" moiety is a key pharmacophore in a series of potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[8][9][10] TRPV1 is a well-validated target for the treatment of pain.[9] The existing structure-activity relationship (SAR) studies on these antagonists provide a strong rationale for investigating whether 3-Fluoro-4-(methylsulfonamido)benzoic acid itself possesses TRPV1 antagonistic activity.

Trustworthiness: The proposed experiments are standard in the field of ion channel pharmacology and will provide a clear indication of the compound's activity at the TRPV1 channel.

The TRPV1 Signaling Pathway

TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, low pH, and endogenous and exogenous ligands like capsaicin.[10] Activation of TRPV1 leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of the neuron, and the sensation of pain.

Caption: The TRPV1 signaling pathway and the proposed point of antagonism.

Experimental Protocol: In Vitro Calcium Imaging Assay

This cell-based assay provides a functional readout of TRPV1 channel activity by measuring changes in intracellular calcium concentration.

Materials:

-

A cell line stably expressing human TRPV1 (e.g., HEK293-hTRPV1)

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

3-Fluoro-4-(methylsulfonamido)benzoic acid

-

A TRPV1 agonist (e.g., capsaicin)

-

Assay buffer (e.g., HBSS)

-

96-well black, clear-bottom microplate

-

Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)

Procedure:

-

Plate the HEK293-hTRPV1 cells in the 96-well plate and grow to confluence.

-

Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol.

-

Prepare serial dilutions of 3-Fluoro-4-(methylsulfonamido)benzoic acid in the assay buffer and add them to the cells. Incubate for a defined period.

-

Place the plate in the fluorescence imaging plate reader and measure the baseline fluorescence.

-

Add a solution of capsaicin to all wells to stimulate the TRPV1 channels and monitor the change in fluorescence.

Data Analysis:

The increase in fluorescence upon capsaicin addition corresponds to calcium influx through the TRPV1 channels. The ability of 3-Fluoro-4-(methylsulfonamido)benzoic acid to inhibit this fluorescence increase is a measure of its antagonistic activity. The data can be used to generate a dose-response curve and calculate the IC₅₀ value.

Proposed Mechanism III: A Novel P2Y14 Receptor Antagonist?

Expertise & Experience: Recent studies have identified a series of 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y14 receptor (P2Y14R).[11] P2Y14R is a G protein-coupled receptor (GPCR) that is implicated in inflammatory processes, making it an attractive target for anti-inflammatory drugs.[11] The structural similarity of our compound of interest to these reported antagonists warrants an investigation into its potential activity at this receptor.

Trustworthiness: The following experimental workflow is a standard approach for characterizing the activity of compounds at GPCRs and will reliably determine if 3-Fluoro-4-(methylsulfonamido)benzoic acid is a P2Y14R antagonist.

The P2Y14 Receptor Signaling Pathway

P2Y14R is coupled to the Gi/o family of G proteins. Upon activation by its endogenous ligand, UDP-glucose, the G protein is activated, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: The P2Y14R signaling pathway and the proposed point of antagonism.

Experimental Protocol: In Vitro cAMP Accumulation Assay

This assay measures the ability of a compound to block the agonist-induced decrease in cAMP levels, a hallmark of P2Y14R activation.

Materials:

-

A cell line expressing the human P2Y14 receptor (e.g., CHO-hP2Y14R)

-

Forskolin (an adenylyl cyclase activator)

-

A P2Y14R agonist (e.g., UDP-glucose)

-

3-Fluoro-4-(methylsulfonamido)benzoic acid

-

A commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

-

96- or 384-well microplate

Procedure:

-

Plate the CHO-hP2Y14R cells and grow to the desired density.

-

Pre-treat the cells with serial dilutions of 3-Fluoro-4-(methylsulfonamido)benzoic acid.

-

Stimulate the cells with a mixture of forskolin (to raise basal cAMP levels) and a fixed concentration of UDP-glucose (to activate P2Y14R).

-

After incubation, lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

Data Analysis:

In the absence of an antagonist, UDP-glucose will inhibit the forskolin-induced cAMP accumulation. An effective antagonist will reverse this inhibition, leading to higher cAMP levels. A dose-response curve can be generated by plotting the cAMP levels against the concentration of the compound, from which an IC₅₀ value can be determined.

Summary and Future Directions

This guide has outlined three plausible, yet distinct, mechanisms of action for 3-Fluoro-4-(methylsulfonamido)benzoic acid, grounded in the established pharmacology of structurally related compounds. The detailed experimental protocols provide a clear and robust framework for investigating each of these hypotheses.

The logical progression of experiments, from initial screening to detailed biophysical and functional characterization, ensures a high degree of scientific rigor. The results of these studies will be pivotal in determining the future direction of research for this compound.

Should one of these hypotheses be confirmed, the next steps would involve:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3-Fluoro-4-(methylsulfonamido)benzoic acid to optimize its potency, selectivity, and pharmacokinetic properties for the identified target.

-

In Vivo Proof-of-Concept Studies: Evaluating the efficacy of the compound in relevant animal models of disease (e.g., a transgenic mouse model of ATTR, a neuropathic pain model for TRPV1 antagonism, or a model of acute lung injury for P2Y14R antagonism).

-

Off-Target Profiling: Screening the compound against a broad panel of receptors, ion channels, and enzymes to assess its selectivity and potential for off-target liabilities.

By systematically pursuing these lines of inquiry, the true therapeutic potential of 3-Fluoro-4-(methylsulfonamido)benzoic acid can be unlocked, potentially leading to the development of a novel therapeutic agent.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Tafamidis?

-

Coelho, T., Merlini, G., Bulawa, C. E., Gorevic, P. D., & Labaudiniere, R. (2016). Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. Neurology and Therapy, 5(1), 1–25. Retrieved from [Link]

-

Coelho, T., Merlini, G., Bulawa, C. E., Gorevic, P. D., & Labaudiniere, R. (2016). Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. PubMed. Retrieved from [Link]

- Ovid. (n.d.). The mechanism of action of tafamidis in treating amyloid disease is disclosed.

- Johns Hopkins University. (2016, June 1). Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis.

- National Institutes of Health. (n.d.). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.

-

Lee, J., et al. (2015, November 1). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. PubMed. Retrieved from [Link]

- ChemUniverse. (n.d.). 3-FLUORO-4-(METHYLSULFONAMIDO)BENZOIC ACID [P99047].

- BLD Pharm. (n.d.). 716361-59-0|3-Fluoro-4-(methylsulfonamido)benzoic acid.

-

Lee, J., et al. (2014). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry, 57(15), 6450–6462. Retrieved from [Link]

-

Yao, Y., et al. (2025, June 5). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. Retrieved from [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. 716361-59-0|3-Fluoro-4-(methylsulfonamido)benzoic acid|BLD Pharm [bldpharm.com]

- 3. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. What is the mechanism of Tafamidis? [synapse.patsnap.com]

- 7. ovid.com [ovid.com]

- 8. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-(methylsulfonamido)benzoic acid

This guide provides an in-depth technical overview of the spectroscopic methodologies for the structural elucidation and characterization of 3-Fluoro-4-(methylsulfonamido)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with field-proven experimental protocols. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind experimental choices, and provide a framework for acquiring and interpreting high-quality spectroscopic information.

Introduction

3-Fluoro-4-(methylsulfonamido)benzoic acid is a multifaceted organic molecule featuring a fluorinated aromatic ring, a carboxylic acid, and a sulfonamide functional group. This unique combination of moieties makes it a compound of interest in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-technique spectroscopic approach. This guide will serve as a comprehensive resource for understanding the key spectroscopic signatures of this molecule.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 3-Fluoro-4-(methylsulfonamido)benzoic acid. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | ~13.0 | Singlet (broad) | - | COOH |

| ¹H | ~10.0 | Singlet (broad) | - | SO₂NH |

| ¹H | ~7.9 | Doublet of doublets | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 | H-6 |

| ¹H | ~7.8 | Doublet of doublets | J(H,F) ≈ 8.5, J(H,H) ≈ 2.0 | H-2 |

| ¹H | ~7.5 | Triplet | J(H,H) ≈ 8.5 | H-5 |

| ¹H | ~3.0 | Singlet | - | SO₂CH₃ |

| ¹³C | ~166 | Singlet | - | COOH |

| ¹³C | ~159 (d) | Doublet | ¹J(C,F) ≈ 250 | C-3 |

| ¹³C | ~138 (d) | Doublet | ³J(C,F) ≈ 8 | C-1 |

| ¹³C | ~132 (d) | Doublet | ³J(C,F) ≈ 4 | C-5 |

| ¹³C | ~128 (d) | Doublet | ²J(C,F) ≈ 15 | C-4 |

| ¹³C | ~125 (s) | Singlet | - | C-6 |

| ¹³C | ~115 (d) | Doublet | ²J(C,F) ≈ 22 | C-2 |

| ¹³C | ~40 | Singlet | - | SO₂CH₃ |

| ¹⁹F | -110 to -120 | Multiplet | - | Ar-F |

Table 2: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Broad | O-H stretch | Carboxylic Acid |

| ~3250 | Medium | N-H stretch | Sulfonamide |

| ~1700 | Strong | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1340, ~1160 | Strong | S=O asymmetric & symmetric stretch | Sulfonamide |

| ~1250 | Strong | C-F stretch | Aryl Fluoride |

Table 3: Predicted Mass Spectrometry (MS) Data (ESI Negative Mode)

| m/z (Negative Ion) | Ion Identity | Predicted Fragmentation Ions (from MS/MS of [M-H]⁻) |

| 248.0 | [M-H]⁻ | 204.0 ([M-H-CO₂]⁻), 124.0 ([M-H-SO₂CH₃-CO₂]⁻) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for the structural elucidation of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of 3-Fluoro-4-(methylsulfonamido)benzoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1]

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Filter the solution into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse sequence: Standard single-pulse (zg).

-

Spectral width: -2 to 14 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 2-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse (zgpg).

-

Spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled single-pulse.

-

Spectral width: -80 to -180 ppm (or a wider range if the exact shift is unknown).

-

Number of scans: 64-256.

-

Relaxation delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Reference the spectra internally to the residual solvent peak (for ¹H and ¹³C) or an external standard.

-

Caption: NMR Spectroscopy Workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule through their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.[2]

-

No extensive sample preparation is required for the ATR method.

-

-

Instrument Parameters:

-

Technique: FTIR-ATR.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Caption: FTIR-ATR Spectroscopy Workflow.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and study its fragmentation pattern to support the proposed structure.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Parameters (ESI-MS):

-

Data Analysis:

-

Identify the molecular ion peak ([M-H]⁻ in negative mode).

-

Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic losses.

-

References

Unraveling the Therapeutic Potential: A Technical Guide to Identifying Biological Targets of 3-Fluoro-4-(methylsulfonamido)benzoic acid

Abstract

In the landscape of modern drug discovery, small molecules with unique structural motifs are pivotal starting points for novel therapeutics. 3-Fluoro-4-(methylsulfonamido)benzoic acid is one such molecule, possessing a combination of functional groups that suggest a rich and specific biological activity. This technical guide provides an in-depth exploration of the potential biological targets of this compound. We will dissect its chemical architecture to hypothesize primary target classes, outline a comprehensive, multi-pronged experimental strategy for target identification and validation, and provide detailed protocols for key methodologies. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicinal chemistry and pharmacology.

Introduction: Deconstructing 3-Fluoro-4-(methylsulfonamido)benzoic acid

3-Fluoro-4-(methylsulfonamido)benzoic acid is an aromatic carboxylic acid featuring a fluorine atom, a methylsulfonamido group, and a carboxylic acid moiety on a benzene ring. While it is recognized as a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of selective enzyme inhibitors and receptor antagonists for inflammatory and neurological disorders, its specific biological targets are not extensively documented in public literature.[1] An analysis of its structural components, however, provides a strong foundation for hypothesizing its potential interactions within a biological system.

The strategic placement of these functional groups is critical to its potential bioactivity:

-

The Sulfonamide Moiety (-SO₂NHCH₃): This is arguably the most influential functional group for predicting biological targets. The sulfonamide group is a well-established zinc-binding motif, a feature leveraged in the design of numerous inhibitors for metalloenzymes.[2] This group can also act as a hydrogen bond donor and acceptor, contributing significantly to the binding affinity of a molecule for its target protein.[2]

-

The Fluorine Atom (-F): The introduction of fluorine is a common strategy in medicinal chemistry to enhance a molecule's therapeutic profile.[2] Its high electronegativity can alter the acidity of nearby functional groups, thereby influencing their ionization state and target engagement at physiological pH.[2] Furthermore, the robust carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's metabolic stability and duration of action.[2]

-

The Carboxylic Acid Group (-COOH): This group is ionizable at physiological pH and can form strong ionic interactions and hydrogen bonds with amino acid residues in a protein's active site, such as arginine and lysine. It is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

The combination of these features suggests that 3-Fluoro-4-(methylsulfonamido)benzoic acid has the potential to be a modulator of various enzyme families or receptor systems.

Hypothetical Target Classes and Rationale

Based on the structural analysis, we can postulate several high-priority classes of biological targets for 3-Fluoro-4-(methylsulfonamido)benzoic acid.

Metalloenzymes

The presence of the sulfonamide group strongly suggests that metalloenzymes, particularly those containing a zinc cofactor, are a primary target class.

-

Carbonic Anhydrases (CAs): These zinc-containing enzymes are involved in a wide range of physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Sulfonamides are a classic inhibitor class for CAs.

-

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling, and their dysregulation is implicated in arthritis, cancer, and cardiovascular diseases.

-

Histone Deacetylases (HDACs): Certain classes of HDACs are zinc-dependent enzymes, and their inhibitors are being developed as anti-cancer agents.

Kinases

While not a classic kinase inhibitor scaffold, the molecule's ability to form multiple hydrogen bonds and its aromatic nature could allow it to interact with the ATP-binding pocket of certain kinases. The methylsulfonamido group could potentially interact with the hinge region.

Nuclear Receptors

The overall size and lipophilicity of the molecule, coupled with its hydrogen bonding potential, make it a candidate for binding to the ligand-binding domains of nuclear receptors, which are involved in regulating gene expression.

Ion Channels

Structurally related fluorinated benzoic acid derivatives have been investigated as potassium channel openers.[3] It is plausible that 3-Fluoro-4-(methylsulfonamido)benzoic acid could modulate the activity of various ion channels.

A Strategic Framework for Target Identification and Validation

A multi-faceted approach is essential for unambiguously identifying and validating the biological targets of 3-Fluoro-4-(methylsulfonamido)benzoic acid. The following workflow outlines a logical progression from initial screening to in-depth validation.

Figure 1: A strategic workflow for the identification and validation of biological targets.

Experimental Protocols

Phase 1: Target Identification

This method aims to isolate proteins that physically interact with the compound of interest.

Protocol:

-

Immobilization of the Ligand:

-

Synthesize a derivative of 3-Fluoro-4-(methylsulfonamido)benzoic acid with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position that is predicted to be solvent-exposed and not critical for target binding.

-

Incubate the derivatized compound with the activated beads according to the manufacturer's protocol to achieve covalent immobilization.

-

Thoroughly wash the beads to remove any non-covalently bound compound.

-

-

Protein Extraction:

-

Prepare a cell lysate from a relevant cell line or tissue homogenate. The choice of biological source should be guided by any known or hypothesized therapeutic area.

-

Centrifuge the lysate at high speed to remove cellular debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone.

-

-

Washing and Elution:

-

Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

-

Elute the specifically bound proteins by either:

-

Competitive elution with an excess of free 3-Fluoro-4-(methylsulfonamido)benzoic acid.

-

Denaturing elution with a buffer containing SDS.

-

-

-

Protein Identification by Mass Spectrometry:

-

Resolve the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain.

-

Excise the protein bands of interest and perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins by searching the acquired mass spectra against a protein database.

-

Phase 2: Target Validation

SPR is a label-free technique to measure the binding kinetics and affinity between a ligand and an analyte.

Protocol:

-

Immobilization of the Target Protein:

-

Covalently immobilize the purified candidate protein onto a sensor chip surface (e.g., a CM5 chip) via amine coupling.

-

The immobilization level should be optimized to avoid mass transport limitations.

-

-

Binding Analysis:

-

Prepare a series of dilutions of 3-Fluoro-4-(methylsulfonamido)benzoic acid in a suitable running buffer.

-

Inject the compound solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound.

-

After each injection, regenerate the sensor surface to remove the bound compound.

-

-

Data Analysis:

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).

-

| Parameter | Description |

| kₐ (on-rate) | The rate at which the compound binds to the target. |

| kₔ (off-rate) | The rate at which the compound dissociates from the target. |

| K₋ (dissociation constant) | The concentration of compound at which 50% of the target is occupied at equilibrium (K₋ = kₔ/kₐ). A lower K₋ indicates higher affinity. |

CETSA assesses target engagement in a cellular context by measuring the change in thermal stability of a protein upon ligand binding.

Protocol:

-

Cell Treatment:

-

Treat intact cells with various concentrations of 3-Fluoro-4-(methylsulfonamido)benzoic acid or a vehicle control.

-

-

Heating:

-

Heat the cell suspensions at a range of temperatures for a defined period.

-

-

Lysis and Protein Quantification:

-

Lyse the cells to release the proteins.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method (e.g., Western blotting or ELISA).

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Conclusion

The structural features of 3-Fluoro-4-(methylsulfonamido)benzoic acid, particularly the sulfonamide and fluoro groups, provide a strong rationale for investigating its potential as a modulator of various biological targets, with a high probability of interacting with metalloenzymes. The systematic approach outlined in this guide, combining unbiased target identification methods with rigorous biophysical and cellular validation assays, will be instrumental in elucidating its mechanism of action and unlocking its therapeutic potential. This structured and evidence-based approach will pave the way for its further development in preclinical and clinical settings.

References

An In-Depth Technical Guide to the In Vitro Screening of 3-Fluoro-4-(methylsulfonamido)benzoic Acid Derivatives as Potential Kinase Inhibitors

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the in vitro screening and characterization of novel chemical entities derived from the 3-fluoro-4-(methylsulfonamido)benzoic acid scaffold. The structural motifs of this compound class suggest a strong potential for interaction with protein kinases, particularly those within the mitogen-activated protein kinase (MAPK) signaling cascade. This document outlines a logical, tiered screening strategy, beginning with high-throughput biochemical assays against primary targets, followed by mechanistic and phenotypic cell-based assays to confirm on-target activity and assess cellular potency. We will delve into the causality behind experimental design, provide robust, step-by-step protocols, and discuss the critical parameters for assay validation, ensuring a self-validating and reproducible screening workflow.

Introduction & Strategic Rationale

The 3-fluoro-4-(methylsulfonamido)benzoic acid core is a versatile scaffold in medicinal chemistry. Its sulfonamide group, a common hydrogen bond donor and acceptor, and the fluorinated phenyl ring, which can enhance binding affinity and modulate metabolic stability, are features prevalent in many approved kinase inhibitors. This structural alert strongly suggests that derivatives of this scaffold are prime candidates for targeting protein kinases.

A critical pathway in oncology is the MAPK/ERK signaling cascade (RAS-RAF-MEK-ERK).[1] This pathway is a central regulator of cell proliferation, differentiation, and survival.[2] Hyperactivation of this cascade, often driven by mutations in genes like BRAF and RAS, is a hallmark of numerous human cancers, including approximately 50% of all melanomas.[2][3] Consequently, the kinases within this pathway, particularly BRAF and MEK, have become highly validated therapeutic targets.[4][5]

This guide, therefore, proposes a screening strategy centered on the hypothesis that 3-fluoro-4-(methylsulfonamido)benzoic acid derivatives may function as inhibitors of the MAPK/ERK pathway. Our approach is designed to efficiently identify potent and selective inhibitors, confirm their mechanism of action, and validate their efficacy in a cellular context.

The Target: MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a three-tiered kinase cascade. Signals from cell surface receptors lead to the activation of RAS, which in turn recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF). Activated RAF then phosphorylates and activates MEK1 and MEK2 (mitogen-activated protein kinase kinases).[6] MEK is a dual-specificity kinase that subsequently phosphorylates and activates the terminal kinases, ERK1 and ERK2 (extracellular signal-regulated kinases).[7] Activated ERK translocates to the nucleus to phosphorylate transcription factors, driving the expression of genes involved in cell growth and survival.[1]

Mutations, particularly the BRAF V600E mutation, lock the BRAF protein in a constitutively active state, leading to uncontrolled downstream signaling and cell proliferation.[2] This makes BRAF an ideal primary target for our screening campaign. MEK and ERK are crucial downstream nodes, representing key targets for overcoming both intrinsic and acquired resistance to BRAF inhibitors.[1][8]

Tier 2: Cell-Based Secondary Screening

Objective: To confirm that active compounds from the primary screen can penetrate cells, engage the target in a physiological context, and inhibit downstream pathway signaling and cancer cell proliferation.

Causality: Cell-based assays are essential for validating biochemical hits. [9]They provide a more complex and biologically relevant system to test compound efficacy. [10]A cell proliferation assay measures the overall phenotypic effect of the compound, while a target engagement assay (like Western blotting for phosphoproteins) confirms its mechanism of action. [11]For this, we use a human melanoma cell line, such as A375, which harbors the BRAF V600E mutation and is dependent on the MAPK pathway for survival.

Protocol 1: Cell Proliferation Assay (CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed A375 cells into a 96-well clear-bottom white plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the hit compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include DMSO-only (vehicle control) and a positive control (Vemurafenib).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read luminescence.

-

-

Data Analysis: Calculate the Growth Inhibition 50 (GI50) value by plotting normalized luminescence against compound concentration.

Protocol 2: Pathway Modulation Assay (Western Blot)

Procedure:

-

Cell Treatment: Seed A375 cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of the hit compound (e.g., 0.1x, 1x, 10x the GI50 value) for 2-4 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include: phospho-MEK (p-MEK), total MEK, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Expected Outcome: A potent, on-target BRAF inhibitor will show a dose-dependent decrease in the levels of p-MEK and p-ERK, while total protein levels remain unchanged.

Data Presentation & Workflow Visualization

Table 2: Cellular Potency of Biochemical Hits

| Compound ID | GI50 in A375 Cells (nM) | p-ERK Inhibition (Western Blot) |

|---|---|---|

| DERIV-001 | 45.1 | Yes (Dose-dependent) |

| DERIV-002 | 1205.6 | Weak |

| Vemurafenib | 22.4 | Yes (Dose-dependent) |

Assay Validation for High-Throughput Screening (HTS)

Causality: To ensure the reliability and reproducibility of an HTS campaign, the primary assay must be rigorously validated. [12]This process establishes a performance baseline and ensures that identified "hits" are statistically significant and not artifacts. [13]The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.

Key Validation Parameters:

-

Z'-Factor: Measures the statistical separation between the high (0% inhibition) and low (100% inhibition) controls.

-

Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

-

An assay is considered excellent for HTS if Z' ≥ 0.5.

-

-

Signal-to-Background (S/B) Ratio: S/B = Mean_high / Mean_low. A high S/B ratio (typically >5) indicates a robust assay window.

-

DMSO Tolerance: The assay must be insensitive to the highest concentration of DMSO used for compound delivery (typically ≤1%).

-

Reproducibility: The assay must yield consistent results across different plates and on different days.

By establishing these parameters, the screening cascade becomes a self-validating system, providing high confidence in the progression of hits from primary screening to downstream characterization.

Conclusion

The systematic, multi-tiered approach detailed in this guide provides a robust and efficient pathway for the in vitro evaluation of 3-fluoro-4-(methylsulfonamido)benzoic acid derivatives. By starting with a high-throughput biochemical assay against a validated oncogenic driver like BRAF V600E, we can rapidly identify direct binders from a large chemical library. Subsequent validation in disease-relevant cellular models confirms membrane permeability, on-target pathway modulation, and anti-proliferative effects. This strategy, grounded in rigorous assay validation and a clear mechanistic hypothesis, maximizes the probability of identifying high-quality lead compounds for further preclinical development.

References

- Memorial Sloan Kettering Cancer Center. (n.d.). MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies.

-

Wikipedia. (2023). MEK inhibitor. Retrieved from [Link]

-

Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

-

Patsnap. (2024). What are BRAF inhibitors and how do they work?. Patsnap Synapse. Retrieved from [Link]

-

An, W. F., & Tolliday, N. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32. Retrieved from [Link]

-

Morris, E. J., & Jha, S. (2018). ERK Inhibition: A New Front in the War against MAPK Pathway–Driven Cancers?. Cancer Discovery, 8(2), 146-148. Retrieved from [Link]

-

American Association for Cancer Research. (n.d.). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. AACR Journals. Retrieved from [Link]

-

Lamba, S. (2019). MEK Inhibitor Mechanism of Action, Side Effects, and Uses. News-Medical.Net. Retrieved from [Link]

-

American Cancer Society. (2023). Targeted Therapy Drugs for Melanoma Skin Cancer. Retrieved from [Link]

-

Larkin, J., & Ascierto, P. A. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Cancers, 12(7), 1823. Retrieved from [Link]

-

Samatar, A. A., & Poulikakos, P. I. (2014). Small molecule inhibitors of the ERK signalling pathway: towards novel anti-cancer therapeutics. Chemical Society Reviews, 43(19), 6441-6462. Retrieved from [Link]

-

Liu, F., et al. (2018). Current Development Status of MEK Inhibitors. Current Medicinal Chemistry, 25(30), 3630-3643. Retrieved from [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

-

Moon, K. M., & Kim, Y. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(16), e2990. Retrieved from [Link]

-

LabKey. (2024). What is High-Throughput Screening (HTS)?. Retrieved from [Link]

-

Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

-

Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Retrieved from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

-

Amsbio. (n.d.). Cell Based Assays Services. Retrieved from [Link]

-

Li, Z., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 115, 107172. Retrieved from [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]

- 3. mskcc.org [mskcc.org]

- 4. Melanoma Targeted Therapy | Targeted Drugs for Melanoma | American Cancer Society [cancer.org]

- 5. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. MEK inhibitor - Wikipedia [en.wikipedia.org]

- 9. reactionbiology.com [reactionbiology.com]

- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]

An In-depth Technical Guide to 3-Fluoro-4-(methylsulfonamido)benzoic Acid and its Structural Analogs as Potent TRPV1 Modulators

This guide provides a comprehensive technical overview of 3-Fluoro-4-(methylsulfonamido)benzoic acid (CAS 716361-59-0), its structural analogs, and their significant role in the development of potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the fields of pain therapeutics and ion channel modulation.

Introduction: The Emergence of a Key Pharmacophore

3-Fluoro-4-(methylsulfonamido)benzoic acid is a substituted benzoic acid derivative that has emerged as a critical structural motif in the design of novel analgesic agents. While its intrinsic biological activity is not extensively documented, its true significance lies in its function as a pivotal precursor for a class of highly potent and selective TRPV1 antagonists. The TRPV1 channel, a non-selective cation channel, is a key player in the mediation of pain, particularly inflammatory and neuropathic pain, making it a prime target for therapeutic intervention. The unique combination of a fluoro group at the 3-position and a methylsulfonamido group at the 4-position of the benzoic acid scaffold has proven to be optimal for interaction with the TRPV1 receptor, forming the basis for a promising new generation of pain therapeutics.

Physicochemical Properties of the Core Scaffold

| Property | Predicted Value/Information | Source |

| CAS Number | 716361-59-0 | ChemUniverse |

| Molecular Formula | C₈H₈FNO₄S | ChemUniverse |

| Molecular Weight | 233.22 g/mol | ChemUniverse |

| pKa | ~3.5-4.0 (estimated for the carboxylic acid) | General chemical principles |

| logP | ~1.5-2.0 (estimated) | General chemical principles |

| Solubility | Likely soluble in organic solvents like DMSO and methanol; sparingly soluble in water. | General chemical principles |

Synthetic Pathways: From Core to Active Analogs

The synthesis of 3-Fluoro-4-(methylsulfonamido)benzoic acid and its subsequent elaboration into active propanamide analogs is a multi-step process that requires careful control of reaction conditions.

Proposed Synthesis of 3-Fluoro-4-(methylsulfonamido)benzoic Acid

A plausible synthetic route to the core compound, based on general methods for the synthesis of fluorinated and sulfonated benzoic acids, is outlined below.

Caption: Proposed synthetic pathway for 3-Fluoro-4-(methylsulfonamido)benzoic acid.

Step-by-Step Protocol:

-

Reduction of 3-Fluoro-4-nitrotoluene: The starting material, 3-fluoro-4-nitrotoluene, is reduced to 3-fluoro-4-aminotoluene. This can be achieved using standard reduction methods such as iron powder in the presence of an acid like hydrochloric acid, or through catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst.

-

Sulfonylation of 3-Fluoro-4-aminotoluene: The resulting aniline derivative is then reacted with methanesulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonamide, N-(2-Fluoro-4-methylphenyl)methanesulfonamide.

-